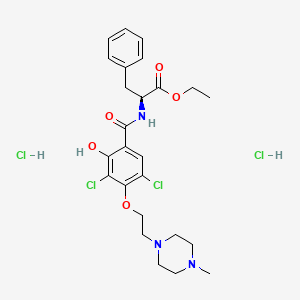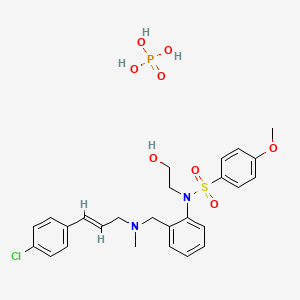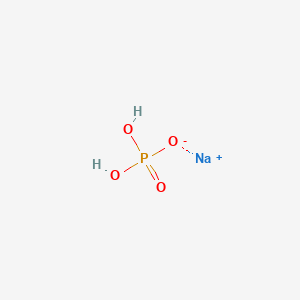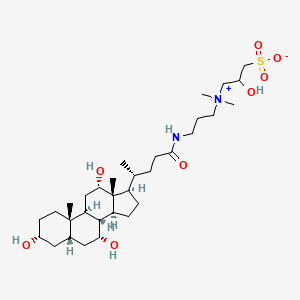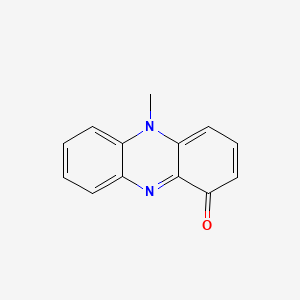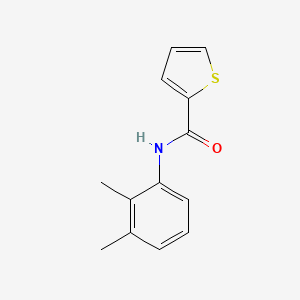
N-(2,3-dimethylphenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-thiophenecarboxamide, also known as DMPT, is an organic compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a white crystalline powder that is soluble in water and organic solvents. It has been found to have several biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties : A study synthesized thiophene-carboxamide analogues and tested them against bacteria like Staphylococcus aureus and Escherichia coli. These compounds showed significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Habila et al., 2015).
Chemical Analysis Techniques : Research involving N-(2,3-dimethylphenyl)-2-thiophenecarboxamide derivatives has been applied in extractive-photometric methods for determining elements like iron, vanadium, and molybdenum in complex mixtures (R. S. Kharsan et al., 1979).
Pesticide Chemistry : The compound has been studied in the context of formamidine pesticides, with insights into its molecular structure and interactions (Sangjin Lee et al., 2013).
Organic Synthesis and Catalysis : Thiophene-carboxamides, including N-(2,3-dimethylphenyl) derivatives, are used in organic synthesis, demonstrating transformations into different organic compounds through various chemical reactions (J. Clayden et al., 2004).
Materials Science : These compounds have been explored for their potential in improving the properties of materials like poly(vinyl chloride), acting as photostabilizers to enhance the material's durability and resistance to degradation (A. Balakit et al., 2015).
Luminescence Sensing : Certain dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, which include N-(2,3-dimethylphenyl)-2-thiophenecarboxamide analogues, have been developed for luminescence sensing of chemicals like benzaldehyde (B. Shi et al., 2015).
Pharmacology and Drug Design : While excluding direct drug use and dosage information, it's noteworthy that derivatives of N-(2,3-dimethylphenyl)-2-thiophenecarboxamide have been investigated for their potential in drug design, particularly in the development of new pharmacological agents (D. Robertson et al., 1987).
Eigenschaften
CAS-Nummer |
349097-45-6 |
|---|---|
Produktname |
N-(2,3-dimethylphenyl)-2-thiophenecarboxamide |
Molekularformel |
C13H13NOS |
Molekulargewicht |
231.32 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NOS/c1-9-5-3-6-11(10(9)2)14-13(15)12-7-4-8-16-12/h3-8H,1-2H3,(H,14,15) |
InChI-Schlüssel |
UQQWMPABSUZYGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CS2)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CS2)C |
Piktogramme |
Irritant |
Synonyme |
N-(2,3-Dimethylphenyl)-2-thiophenecarboxamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



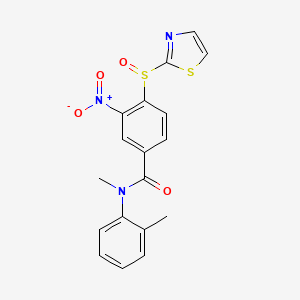
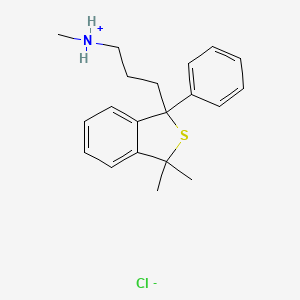

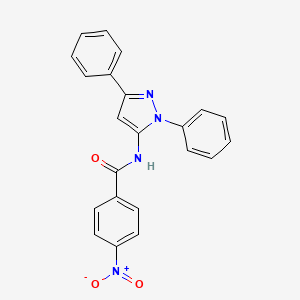
![N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide](/img/structure/B1662368.png)
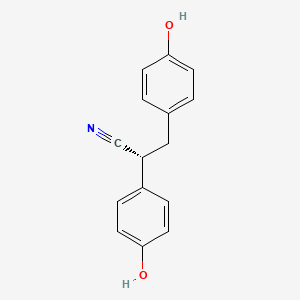
![N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide](/img/structure/B1662370.png)
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)
